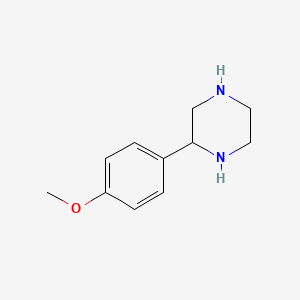

2-(4-Methoxyphenyl)piperazine

説明

Significance within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental in medicinal chemistry. The piperazine (B1678402) ring, a six-membered heterocycle with two opposing nitrogen atoms, is a particularly privileged scaffold in drug discovery. researchgate.netresearchgate.netasianpubs.org Its presence in numerous approved drugs highlights its importance. The two nitrogen atoms of the piperazine ring provide sites for chemical modification, allowing for the creation of diverse molecular architectures with varied pharmacological properties. researchgate.netasianpubs.org

2-(4-Methoxyphenyl)piperazine is significant as it combines the versatile piperazine core with a methoxyphenyl group. This combination makes it a valuable building block for synthesizing more complex molecules. researchgate.netresearchgate.net The methoxyphenyl group can influence the electronic properties and binding interactions of the final compound, while the secondary amine in the piperazine ring readily participates in various chemical reactions, such as alkylation, acylation, and nucleophilic substitution. This reactivity allows for its incorporation into a wide array of larger, more complex heterocyclic systems, making it a key intermediate in synthetic organic and medicinal chemistry.

Overview of Research Trajectories

Research involving this compound has primarily been channeled through medicinal chemistry, with a strong focus on neuroscience and pharmacology. The compound itself is recognized as a precursor in the development of new therapeutic agents. A significant trajectory of research has been the synthesis and evaluation of its derivatives for their interaction with various neurotransmitter receptors.

A major area of investigation has been its role in developing ligands for serotonin (B10506) (5-HT) receptors. Derivatives have shown high affinity for multiple serotonin receptor subtypes, particularly 5-HT1A and 5-HT7, which are implicated in mood regulation. nih.gov This has led to the exploration of these derivatives as potential antidepressants. nih.gov For instance, research has identified derivatives with potent binding affinity for the 5-HT1A receptor. nih.gov

Another key research path focuses on the dopamine (B1211576) D3 receptor, a target for treating neurological and psychiatric disorders. acs.orgnih.gov Starting from known D3 receptor ligands, researchers have modified the this compound structure to create new compounds with high affinity and selectivity for the D3 receptor over the D2 receptor. acs.orgnih.gov These selective ligands are valuable as research tools to explore the function of the D3 receptor in conditions like addiction. nih.gov

Furthermore, derivatives of this compound have been investigated for other potential therapeutic applications, including cardiovascular effects and as acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease. nih.govresearchgate.net The synthesis of these varied derivatives often involves multi-step reaction sequences, starting with the this compound core. researchgate.netcore.ac.ukajol.info

Interactive Data Table: Research Findings on this compound Derivatives

| Derivative Class | Target Receptor(s) | Key Findings | Reference(s) |

| N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides | Dopamine D2/D3 | Identified compounds with sub-nanomolar affinity and high selectivity for the D3 receptor over the D2 receptor. | acs.org |

| N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides | Dopamine D3 | Discovered highly potent and selective D3 receptor antagonists with potential for in vivo studies. | nih.gov |

| 4-Substituted 1-(2-methoxyphenyl)piperazine (B120316) Derivatives | Serotonin 5-HT1A / 5-HT7 | Synthesized derivatives with very high affinity for 5-HT1A and 5-HT7 receptors, showing antidepressant-like activity in preclinical models. | nih.gov |

| Xanthone Derivatives | α1-adrenoceptor | Found derivatives with nanomolar affinity for the α1-adrenoceptor, exhibiting antiarrhythmic and hypotensive activity. | nih.gov |

| Pyridazinone Derivatives | Acetylcholinesterase (AChE) | Developed potent AChE inhibitors with Ki values in the low nanomolar range. | researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKLSJITWMAFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378063 | |

| Record name | 2-(4-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91517-26-9, 137684-21-0 | |

| Record name | 2-(4-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 137684-21-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Classical and Established Synthesis Routes

Traditional synthetic approaches to 2-(4-methoxyphenyl)piperazine and its derivatives rely on well-established chemical transformations, providing reliable and scalable methods for its preparation.

Multi-step Synthetic Protocols

Multi-step synthesis offers a versatile approach to construct the this compound core, often involving the sequential formation of the piperazine (B1678402) ring. A common strategy involves the reaction of an aniline (B41778) derivative with a bis-electrophilic reagent. One such protocol begins with the reaction of diethanolamine (B148213) with a hydrohalic acid, such as hydrobromic acid, to generate a bis(2-haloethyl)amine intermediate. This intermediate is then reacted with p-anisidine (B42471) to yield the desired 1-(4-methoxyphenyl)piperazine (B173029). This method, while robust, requires the isolation of intermediates and multiple reaction steps. core.ac.uk

Another established multi-step approach is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of piperazine with an activated aryl halide. However, for an electron-rich aryl halide like 4-bromoanisole, this reaction is less facile and may require harsh conditions or the use of catalysts. A more common application of the SNAr approach in piperazine chemistry involves the reaction of piperazine with aryl halides bearing electron-withdrawing groups. core.ac.uk

| Table 1: Representative Multi-step Synthesis of 1-(4-Methoxyphenyl)piperazine | |

| Step | Reaction |

| 1 | Diethanolamine + Hydrobromic Acid → Bis(2-bromoethyl)amine (B3022162) |

| 2 | Bis(2-bromoethyl)amine + p-Anisidine → 1-(4-Methoxyphenyl)piperazine |

One-Pot Synthesis Approaches

| Table 2: One-Pot Synthesis of 1-(4-Methoxyphenyl)piperazine | |

| Reactants | Diethanolamine, Hydrobromic Acid, p-Anisidine, Sodium Carbonate |

| Solvent | 1-Butanol |

| Temperature | 120°C |

| Reaction Time | 29 hours (5 hours after initial addition, then 24 hours after second base addition) |

| Key Feature | In situ generation of bis(2-bromoethyl)amine intermediate |

Advanced Synthetic Strategies

Modern synthetic chemistry has focused on the development of more efficient and atom-economical methods for the modification of existing molecular scaffolds. For piperazine derivatives, C-H functionalization techniques have emerged as powerful tools for late-stage diversification.

C-H Functionalization Techniques

Direct functionalization of carbon-hydrogen bonds offers a transformative approach to introduce complexity into molecules without the need for pre-functionalized starting materials. Photoredox catalysis has proven to be a particularly effective strategy for the C-H functionalization of amines, including N-aryl piperazines. beilstein-journals.orgnih.gov

The direct α-C-H arylation of N-aryl piperazines can be achieved using photoredox catalysis. This methodology typically involves the use of a photocatalyst, such as an iridium complex, which, upon excitation by visible light, can oxidize the amine to a nitrogen-centered radical cation. Subsequent deprotonation generates an α-amino radical, which can then be intercepted by an aryl halide in the presence of a nickel catalyst to form the C-C bond. nih.gov While direct examples for this compound are not extensively detailed in the literature, the general methodology has been successfully applied to a range of N-aryl piperazines, demonstrating its potential for the arylation of the piperazine core. beilstein-journals.orgacs.org This approach represents a significant advancement, allowing for the introduction of aryl groups at the C2 position of the piperazine ring under mild conditions. nih.gov

| Table 3: General Conditions for Photoredox C-H Arylation of N-Aryl Piperazines | |

| Components | N-Aryl Piperazine, Aryl Halide, Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6), Nickel Catalyst, Ligand, Base |

| Light Source | Visible Light (e.g., Blue LEDs) |

| Key Intermediate | α-Amino Radical |

| Outcome | α-Arylated N-Aryl Piperazine |

Similar to arylation, the α-C-H vinylation of N-aryl amines, including piperazine derivatives, can be accomplished through photoredox catalysis. This transformation allows for the introduction of a vinyl group onto the carbon atom adjacent to the nitrogen. The reaction mechanism is analogous to C-H arylation, where an α-amino radical is generated photocatalytically. This radical then adds to an activated olefin, such as a vinyl sulfone, followed by elimination to yield the vinylated product. organic-chemistry.orgacs.org This method provides a powerful tool for the synthesis of allylic amines and offers excellent control over olefin geometry. acs.org The application of this strategy to this compound would provide a direct route to novel analogues with potential applications in drug discovery. researchgate.net

| Table 4: General Conditions for Photoredox C-H Vinylation of N-Aryl Amines | |

| Components | N-Aryl Amine, Vinyl Sulfone, Photocatalyst (e.g., Ir(ppy)2(dtbbpy)PF6), Base (e.g., CsOAc) |

| Solvent | Toluene or 1,2-Dichloroethane |

| Light Source | Visible Light |

| Outcome | α-Vinylated N-Aryl Amine with High E:Z Selectivity |

Organic Photoredox C-H Alkylation

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, and photoredox catalysis has emerged as a mild and effective method to achieve this transformation. For piperazine-containing compounds, this approach allows for the introduction of alkyl groups at specific C-H bonds, bypassing the need for pre-functionalized substrates. nih.govresearchgate.net This method relies on the predictable differentiation of electronically distinct nitrogen centers within the piperazine framework, which guides the site-selectivity of the alkylation. nih.gov

Research has demonstrated a site-selective approach to the C-H functionalization of piperazine compounds using photoredox catalysis, which grants access to novel C-alkylated variants. nih.gov While specific examples detailing the C-H alkylation of this compound are not prevalent, the general methodology is applicable to a wide range of piperazine substrates. The process typically involves a photocatalyst, such as an iridium-based complex, which, upon irradiation with visible light, initiates a single-electron transfer process to generate a radical intermediate from the piperazine. This radical can then react with a suitable alkylating agent. researchgate.netnih.gov This strategy is part of a broader effort to synthesize diverse C-substituted piperazines, which have long been identified as privileged scaffolds in pharmaceutical compounds. nih.gov

Table 1: General Conditions for Photoredox C-H Alkylation of Piperazines

| Parameter | Condition |

|---|---|

| Catalyst | Iridium or Organic-based Photocatalyst (e.g., [Ir{dF(CF3)ppy}2(dtbbpy)]PF6) nih.gov |

| Light Source | Blue LED researchgate.net |

| Reactants | Piperazine Substrate, Alkylating Agent |

| Solvent | Typically an organic solvent like DMF nih.gov |

| Atmosphere | Inert (e.g., Argon) nih.gov |

Direct C-H Lithiation

Direct C-H lithiation, also known as directed ortho-metalation (DoM), is a potent technique for the regioselective functionalization of aromatic and heterocyclic compounds. researchgate.netsemanticscholar.org The strategy employs a directing metalating group (DMG) on the ring, which coordinates to an organolithium base (like n-BuLi or s-BuLi) and directs deprotonation to the adjacent ortho position. semanticscholar.orgbaranlab.org The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. researchgate.net

In the context of this compound, both the methoxy (B1213986) group on the phenyl ring and the nitrogen atoms of the piperazine ring can potentially act as directing groups. The methoxy group is a well-established moderate DMG, directing lithiation to the C3 position of the phenyl ring. The piperazine moiety itself, particularly when one nitrogen is protected (e.g., with a Boc group), can also direct lithiation to the adjacent C-H bonds. researchgate.net The choice of base, solvent (commonly THF or diethyl ether), and temperature are critical for achieving high selectivity and yield. semanticscholar.orguwindsor.ca This method provides a reliable route to specifically substituted derivatives that might be difficult to access through classical electrophilic substitution reactions. researchgate.netsemanticscholar.org

Petasis Reaction Applications

The Petasis reaction, or Petasis borono-Mannich (PBM) reaction, is a versatile multicomponent reaction that combines an amine, a carbonyl compound (like an aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org This reaction is highly valued in drug discovery and combinatorial chemistry for its operational simplicity and tolerance of a wide variety of functional groups. wikipedia.org

This compound can serve as the amine component in this three-component reaction. The reaction proceeds through the formation of an iminium ion from the condensation of the piperazine and the carbonyl component. The organoboronic acid then adds to this intermediate to form the final product. organic-chemistry.org A key advantage of the Petasis reaction is its ability to generate complex molecules, such as α-amino acids when glyoxylic acid is used as the carbonyl component, in a single step. organic-chemistry.orgorganic-chemistry.org The reaction can be performed under mild conditions and often does not require anhydrous or inert atmospheres. wikipedia.org

Recent advancements have expanded the scope of the Petasis reaction, including the use of microwave irradiation to accelerate the reaction and the development of catalytic enantioselective versions using chiral catalysts like BINOL. nih.gov

Table 2: Components of the Petasis Reaction Involving an Aryl Piperazine

| Component | Example | Role |

|---|---|---|

| Amine | This compound | Nucleophile, forms iminium ion |

| Carbonyl | Salicylaldehyde, Glyoxylic acid | Electrophile, condenses with amine |

| Boronic Acid | Phenylboronic acid, Vinylboronic acid | Nucleophile source |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are cornerstones of efficient and sustainable chemistry. beilstein-journals.orgbaranlab.org Beyond the Petasis reaction, other MCRs can incorporate this compound to rapidly build molecular complexity.

One prominent example is the Mannich reaction. In its classic form, this reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. mdpi.com Derivatives of this compound can act as the amine component. For instance, a novel 1,2,4-triazole (B32235) derivative was synthesized in good yield through an aminomethylation (Mannich) reaction involving a triazole-thione, formaldehyde, and a substituted piperazine. mdpi.com Such strategies are highly atom-economical and allow for the generation of diverse chemical libraries from readily available starting materials. beilstein-journals.org

Other powerful MCRs, such as the Ugi and Passerini reactions, which are based on isocyanide chemistry, also offer platforms for creating diverse scaffolds, although direct applications involving this compound are less commonly documented. beilstein-journals.orgmdpi.com

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This is often achieved through improved energy efficiency, the use of alternative solvents, and the design of more atom-economical reactions. sphinxsai.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry by dramatically reducing reaction times, often from hours to minutes, and improving product yields. sphinxsai.comresearchgate.netnih.gov The technique utilizes microwave energy to heat reactions directly and uniformly, which can lead to different reaction selectivities compared to conventional heating. sphinxsai.com

The synthesis of piperazine-containing molecules is well-suited to microwave assistance. For example, the preparation of N-4-substituted piperazine analogues has been successfully achieved using microwave irradiation. sphinxsai.com Similarly, microwave-assisted synthesis of 2,5-piperazinediones from dipeptide esters has been reported as an efficient and environmentally friendly procedure, often performed under solvent-free conditions. researchgate.net The synthesis of 1-(4-methoxyphenyl)piperazine itself can be derived from a one-pot reaction starting from diethanolamine, a process that could potentially be accelerated with microwave heating. core.ac.uk

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes sphinxsai.com |

| Heating | Conductive, non-uniform | Dielectric, uniform and rapid sphinxsai.com |

| Yield | Often lower | Often higher nih.gov |

| Side Reactions | More prevalent | Often reduced |

| Energy Efficiency | Lower | Higher |

Ultrasonication Techniques

Ultrasonication, the application of ultrasound energy to a chemical reaction, is another key green chemistry technique. nih.gov The physical phenomenon responsible for the chemical effects of ultrasound is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. nih.govmdpi.com

This technique has been successfully applied to the synthesis of various heterocyclic compounds. For instance, the synthesis of piperazine-1-carbodithioates was achieved in excellent yields (80–90%) under ultrasonic conditions at 70 °C in just 30 minutes. mdpi.com Compared to conventional methods, ultrasound-mediated synthesis is often much faster, more energy-efficient, and can proceed under milder conditions. nih.gov The use of ultrasonication can also enhance the dispersion of reagents and catalysts, leading to improved reaction outcomes. mdpi.com The combination of precipitation and sonication, termed the "ultrasonic method," has also been used to prepare organic nanoparticles with narrow size distributions. nih.gov

Solvent-Free and Catalyst-Free Approaches

In recent years, the principles of green chemistry have driven the development of synthetic protocols that minimize or eliminate the use of hazardous solvents and catalysts. For the synthesis of arylpiperazines, including this compound, several innovative approaches have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often in the absence of a solvent. This technique has been successfully applied to the synthesis of N-arylpiperazines. For instance, the reaction of diethanolamine with substituted anilines, a method known as Pollard's synthesis, can be significantly expedited under microwave irradiation, leading to a drastic reduction in reaction time compared to conventional heating tandfonline.com. While specific examples for this compound are not extensively detailed in the literature, the general applicability of this method to a wide range of anilines suggests its potential for the synthesis of this compound. A study on the microwave-assisted synthesis of sterically hindered N-arylpiperazines from substituted anilines and a nosyl-activated piperazine precursor in acetonitrile (B52724) demonstrates the efficiency of this method, achieving good yields in short reaction times acs.org. Another report describes a rapid palladium-catalyzed synthesis of various arylpiperazines from aryl chlorides and piperazine under aerobic and solvent-free conditions, with reactions completed in as little as 10 minutes nih.gov.

Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or ball milling), offers a promising solvent-free alternative for the synthesis of various chemical compounds. This technique has been applied to the synthesis of long-chain arylpiperazines, demonstrating that high yields can be achieved in short reaction times without the need for bulk solvents acs.org. The use of phase-transfer catalysis in conjunction with mechanochemistry has also been shown to be effective for the synthesis of biologically active compounds, suggesting a viable green chemistry approach for the production of this compound and its analogs acs.org.

Sustainable Reagent Design

The design of sustainable synthetic routes also involves the use of greener reagents and catalysts. For the synthesis of N-arylpiperazines, research has focused on replacing traditional heavy metal catalysts with more environmentally benign alternatives and exploring biocatalytic methods.

Catalyst Selection: While palladium-catalyzed amination reactions are common for the synthesis of arylpiperazines, efforts have been made to optimize these reactions to be more sustainable. This includes using lower catalyst loadings and developing catalysts that can function under milder conditions or in greener solvents nih.gov. Nickel-based catalyst systems have also been explored as a more economical alternative to palladium for the N-arylation of piperazine researchgate.net. Furthermore, catalyst-free methods for the N-arylation of amines with unactivated fluorobenzenes have been developed, relying on the use of a strong base in a suitable solvent, which circumvents the need for transition metal catalysts altogether google.comrsc.org.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) represents a highly sustainable approach to chemical synthesis. Biocatalysis offers high selectivity, mild reaction conditions, and reduced environmental impact. In the context of amine-containing pharmaceuticals, biocatalysts such as transaminases and imine reductases have been successfully employed for the synthesis of chiral amines mdpi.comsemanticscholar.orgmdpi.com. While specific biocatalytic routes for the direct synthesis of this compound are not yet widely reported, the advancements in this field suggest a promising future for the enzymatic production of arylpiperazines.

Derivatization and Analog Development

The this compound scaffold is a versatile building block for the development of a wide range of derivatives with diverse applications.

Piperazine-Substituted Schiff Bases

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a well-known class of compounds with a broad spectrum of biological activities. The secondary amine in the piperazine ring of this compound can be readily derivatized to introduce a primary amine functionality, which can then be used to form Schiff bases.

The synthesis typically involves a two-step process. First, the piperazine nitrogen is alkylated with a reagent containing a protected or precursor amino group. Following deprotection, the resulting primary amine is condensed with a substituted aldehyde or ketone, often under reflux in a suitable solvent like ethanol, to yield the desired Schiff base organic-chemistry.orgnih.govnih.gov. The formation of the characteristic azomethine (-CH=N-) group can be confirmed by spectroscopic methods such as IR and NMR spectroscopy organic-chemistry.orgnih.gov.

| Aldehyde/Ketone Reactant | Reaction Conditions | Yield (%) | Spectroscopic Data Highlights |

|---|---|---|---|

| Substituted Benzaldehydes | Ethanol, Reflux | Varies | IR: ~1600-1650 cm⁻¹ (C=N stretch); ¹H NMR: ~8.0-8.5 ppm (CH=N proton) |

| Heterocyclic Aldehydes (e.g., Thiophene-2-carbaldehyde) | Ethanol, Reflux | High | ¹H NMR signals corresponding to both the piperazine and heterocyclic moieties. |

| Substituted Acetophenones | Ethanol, Reflux, catalyst (e.g., acetic acid) | Moderate to Good | ¹³C NMR: ~160-170 ppm (C=N carbon) |

Phosphorylated Derivatives

Phosphorylation of the piperazine nitrogen can lead to compounds with unique chemical and biological properties. The synthesis of phosphorylated derivatives of piperazines can be achieved through a multicomponent reaction strategy. This approach involves the reaction of the piperazine with various phosphorus chlorides in a suitable solvent. The reaction is often rapid and can be performed under mild conditions without the need for a catalyst. The resulting phosphorylated piperazine derivatives are typically characterized by NMR spectroscopy (¹H, ¹³C, and ³¹P) and mass spectrometry. While specific data for this compound is limited, the general methodology is well-established for related piperazine compounds.

Oxadiazole-Piperazine Hybrid Structures

The 1,3,4-oxadiazole (B1194373) ring is a common pharmacophore in medicinal chemistry. Hybrid structures incorporating both a piperazine and an oxadiazole moiety have been synthesized and evaluated for various biological activities. The synthesis of these hybrids often involves a multi-step sequence. A common route starts with the preparation of a 5-substituted-1,3,4-oxadiazole-2-thiol, which is then subjected to a Mannich reaction with formaldehyde and the desired piperazine, in this case, this compound. Alternatively, a piperazine derivative can be reacted with a pre-formed oxadiazole containing a suitable leaving group acs.orgjocpr.comjyoungpharm.orgmdpi.com.

| Oxadiazole Precursor | Piperazine Reactant | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol | Formaldehyde, this compound | Ethanol, Reflux | Good |

| 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | This compound | Base, Solvent (e.g., DMF) | Varies |

Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives

1,8-Naphthalimides are a class of planar, polycyclic aromatic compounds known for their interesting photophysical properties and biological activities, including their use as fluorescent probes and anticancer agents rsc.org. The incorporation of a piperazine linker provides a flexible and versatile means to connect the 1,8-naphthalimide (B145957) core to other functional groups, such as arylsulfonyl moieties.

The synthesis of these derivatives typically follows a two-step protocol. First, an intermediate is prepared by reacting 1,8-naphthalic anhydride (B1165640) with a suitable piperazine-containing amine, such as 2-(piperazin-1-yl)ethan-1-amine. The resulting piperazine-substituted naphthalimide is then reacted with a substituted arylsulfonyl chloride to afford the final product researchgate.net. These compounds are generally obtained in good yields and are characterized by standard spectroscopic techniques.

| Naphthalimide Precursor | Piperazine Linker | Arylsulfonyl Chloride | Yield (%) |

|---|---|---|---|

| 1,8-Naphthalic anhydride | 2-(Piperazin-1-yl)ethan-1-amine | Substituted arylsulfonyl chlorides | 70-82% |

Macrocyclic Appended Derivatives

The incorporation of the this compound moiety into macrocyclic structures represents a sophisticated approach to developing compounds with unique conformational constraints and potential for specific biological activities. The synthesis of such derivatives involves multi-step sequences that strategically build a macrocyclic framework around the core piperazine structure. A notable example is the synthesis of a macrocyclic derivative for neuroimaging applications, which integrates the this compound pharmacophore with a chelating agent suitable for radiolabeling.

The synthetic strategy for these complex molecules typically begins with the functionalization of the this compound core to introduce a linker arm. This is often achieved through N-alkylation of the secondary amine on the piperazine ring. For instance, a bifunctional linker containing a terminal reactive group, such as a halide, can be attached to the piperazine nitrogen. This functionalized piperazine is then coupled to a macrocyclic precursor.

A key challenge in the synthesis of these derivatives is achieving efficient macrocyclization. This often involves high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. The choice of coupling reagents and reaction conditions is critical to ensure good yields and purity of the final macrocyclic product.

One documented synthetic route involves the preparation of a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) appended derivative of this compound. rsc.org The synthesis commences with the N-alkylation of 1-(2-methoxyphenyl)piperazine (B120316) with a four-carbon linker bearing a terminal amine, which is then coupled to a protected DOTA macrocycle. The final deprotection step yields the desired macrocyclic compound. rsc.org

Detailed research findings have demonstrated the successful synthesis and characterization of these macrocyclic derivatives. Spectroscopic analysis, including NMR and mass spectrometry, confirms the covalent attachment of the this compound moiety to the macrocyclic framework. rsc.org

The following table summarizes the key reactants and intermediates in the synthesis of a DOTA-appended this compound derivative:

| Reactant/Intermediate | Structure | Role in Synthesis |

| 1-(2-methoxyphenyl)piperazine | Core pharmacophore | |

| 2-chloro-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)acetamide | Functionalized piperazine with a linker arm | |

| DOTA-tris(t-bu)ester | Protected macrocyclic precursor | |

| Final Macrocyclic Compound | Target molecule |

This synthetic approach allows for the modular construction of complex macrocyclic structures incorporating the this compound unit, opening avenues for the development of novel compounds with tailored properties.

Pharmacological Investigations and Mechanism of Action Studies

Neurotransmitter Receptor Interactions

Serotonin (B10506) Receptor Systems (5-HT1A, 5-HT2A, 5-HT6, 5-HT7)

The 2-(4-methoxyphenyl)piperazine moiety is a well-established pharmacophore that confers high affinity for several serotonin (5-HT) receptor subtypes. Its interactions are particularly notable at the 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors.

Derivatives of this compound have been shown to be potent ligands for the 5-HT1A receptor . For instance, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) and its 3,5-dimethyl analog exhibit high affinity for the 5-HT1A receptor with Ki values of 1.2 nM and 21.3 nM, respectively semanticscholar.org. Another derivative, 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (also known as NAN-190), is a high-affinity 5-HT1A antagonist with a Ki of 0.6 nM nih.gov. These findings underscore the significant contribution of the 2-methoxyphenylpiperazine scaffold to 5-HT1A receptor binding.

While specific Ki values for the parent compound at the 5-HT2A receptor are not extensively detailed in the provided context, derivatives of 1-cinnamyl-4-(2-methoxyphenyl)piperazines have been shown to exhibit low to moderate affinity for this receptor subtype. The interaction with 5-HT2A receptors is a recognized component of the pharmacological profile of many arylpiperazines.

The 5-HT6 receptor is another target for compounds containing the 2-methoxyphenylpiperazine structure. Although a specific Ki value for the parent compound is not available, the broader class of 1,3,5-triazine-piperazine derivatives, which can incorporate this moiety, are known to be potent 5-HT6 receptor agents nih.gov.

Research has also identified this compound derivatives as potent ligands for the 5-HT7 receptor . One such derivative, 1-[2-(4-Methoxyphenyl)phenyl]piperazine, acts as a potent 5-HT7 receptor antagonist with a Ki of 2.6 nM nih.gov. This highlights the potential for this chemical scaffold in the development of selective 5-HT7 receptor modulators.

| Compound Derivative | Receptor Subtype | Binding Affinity (Ki) |

|---|---|---|

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 nM |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 21.3 nM |

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 5-HT1A | 0.6 nM |

| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT7 | 2.6 nM |

Dopamine (B1211576) Receptor Systems (D2, D3)

The this compound scaffold is a key structural element in many ligands targeting dopamine D2 and D3 receptors. The substitution pattern on the phenyl ring significantly influences both affinity and selectivity.

Studies on a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines revealed that the 2-methoxyphenylpiperazine derivative displayed approximately a 3-fold enhancement in affinity for the D3 receptor compared to the unsubstituted phenylpiperazine analog. However, this substitution also led to a nearly 10-fold increase in affinity for the D2 receptor , resulting in reduced D2/D3 selectivity. In contrast, derivatives containing a 2,3-dichlorophenylpiperazine moiety have shown some of the highest D3 receptor selectivity, with some compounds exhibiting over 400-fold selectivity over the D2 receptor.

Further research into N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides has also demonstrated the importance of this moiety for high-affinity D3 receptor binding. For example, the compound (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide showed a high affinity for the human D3 receptor with a Ki of 0.5 nM and a 153-fold selectivity over the D2L receptor (Ki = 76.4 nM) nih.gov.

| Compound Derivative | Receptor Subtype | Binding Affinity (Ki) | Selectivity (D2/D3) |

|---|---|---|---|

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | D3 | 0.5 nM | 153-fold for D3 |

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | D2L | 76.4 nM |

Adrenoceptor Systems (α1-Adrenergic Receptors)

A significant characteristic of many this compound derivatives is their high affinity for α1-adrenergic receptors. This interaction can sometimes be comparable to their affinity for the primary target, such as the 5-HT1A receptor.

For instance, the 5-HT1A antagonist NAN-190, which contains the 2-methoxyphenylpiperazine structure, binds with nearly equal high affinity to both 5-HT1A (Ki = 0.6 nM) and α1-adrenergic receptors (Ki = 0.8 nM) nih.gov. Structure-activity relationship studies have shown that modifications to other parts of the molecule can enhance selectivity. For example, replacing the phthalimide (B116566) group of NAN-190 with a 1-adamantanecarboxamido group resulted in a compound with a 160-fold selectivity for 5-HT1A over α1-adrenergic sites, while maintaining high 5-HT1A affinity (Ki = 0.4 nM) nih.gov.

Furthermore, a series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives have been synthesized and shown to displace [3H]prazosin from α1-adrenoceptor binding sites in the low nanomolar range, with Ki values ranging from 2.1 to 13.1 nM. These compounds also demonstrated potent α1-antagonistic activity.

| Compound Derivative | Receptor Subtype | Binding Affinity (Ki) |

|---|---|---|

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | α1-Adrenergic | 0.8 nM |

| 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazines | α1-Adrenergic | 2.1 - 13.1 nM |

Gamma-Aminobutyric Acid (GABA) Receptors

Investigations into the broader class of piperazine (B1678402) derivatives have indicated a potential interaction with the GABAergic system. Specifically, methoxyphenylpiperazines have been shown to act as antagonists at the human α1β2γ2 GABA-A receptor.

In a study using the two-electrode voltage-clamp technique on Xenopus oocytes expressing the human α1β2γ2 GABA-A receptor, various methoxyphenylpiperazines (2-MPP, 3-MPP, and 4-MPP) were found to concentration-dependently inhibit the GABA-evoked ion current. Among these, 3-MPP and 4-MPP were more potent than 2-MPP. This suggests a novel mechanism of action for this class of compounds, involving the antagonism of the primary inhibitory neurotransmitter system in the brain.

Modulation of Monoamine Neurochemical Pathways

While direct studies on the modulation of monoamine neurochemical pathways by this compound are not extensively detailed, its potent interactions with key serotonin and dopamine receptors suggest a significant influence on these systems.

The high affinity for 5-HT1A receptors, which function as both autoreceptors on serotonin neurons and postsynaptic receptors, indicates that this compound and its derivatives can directly modulate serotonergic neurotransmission. Similarly, its interaction with D2 and D3 receptors, which are crucial for regulating dopamine release and postsynaptic signaling, points to a modulatory role in dopaminergic pathways. The "antidopamine" action of 1-(o-methoxyphenyl)-piperazine has been linked to its ability to facilitate central serotonergic transmission consensus.app. The complex interplay between the serotonin and dopamine systems means that effects on one system will invariably influence the other.

Ion Channel Modulation

Currently, there is limited specific information available regarding the direct modulation of ion channels by this compound. While the broader class of piperazine-based compounds has been explored as antagonists for ligand-gated ion channels such as the P2X4 receptor, dedicated studies on the effects of this compound on voltage-gated or other ligand-gated ion channels are not prominently featured in the available research. The antagonistic action at GABA-A receptors, which are ligand-gated chloride ion channels, represents a key finding in this area.

T-Type Calcium Channel Blocking Action

The piperazine nucleus is a core component in various compounds known to act as calcium channel blockers. Research into derivatives of this class has identified specific molecules with potent activity against T-type calcium channels, which are crucial contributors to signaling in pathways such as the primary afferent pain pathway.

In a study focused on creating novel analgesics, a series of disubstituted piperazine derivatives were synthesized and evaluated for their effects on T-type calcium channels. nih.gov Among the synthesized compounds, one derivative incorporating a methoxyphenyl group, 3-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4-(2-methoxyphenyl)-1,2,5-oxadiazole 2-oxide (Compound 10e), emerged as a potent blocker of transiently expressed Cav3.2 calcium channels. nih.gov This compound exhibited tonic block of these channels with a half-maximal inhibitory concentration (IC50) of approximately 4 µM. nih.gov Further investigation revealed that it also blocked other T-type calcium channel isoforms, namely Cav3.1 and Cav3.3, while having only weak effects on high-voltage-activated Cav1.2 and Cav2.2 channels. nih.gov This selectivity highlights the potential for developing targeted therapies based on the this compound scaffold.

| Compound | Target Channel | Activity (IC50) | Reference |

|---|---|---|---|

| 3-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4-(2-methoxyphenyl)-1,2,5-oxadiazole 2-oxide | Cav3.2 T-type calcium channel | ~ 4 µM | nih.gov |

Therapeutic Area Exploration

Central Nervous System Disorders (Anxiety, Depression, Psychosis)

The this compound moiety is a key pharmacophore in a multitude of compounds investigated for central nervous system disorders. Its derivatives frequently interact with serotonergic and dopaminergic receptors, which are critical targets for treating conditions like anxiety, depression, and psychosis. nih.gov

Anxiety: Research has demonstrated that derivatives of 2-methoxyphenylpiperazine possess anxiolytic-like properties. One study identified 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride as a compound with both antidepressant- and anxiolytic-like effects. nih.gov The anxiolytic activity of some piperazine derivatives has been linked to the serotonergic system, particularly through interaction with the 5-HT1A receptor. researchgate.net For instance, the compound 1-(2-Methoxyphenyl)-4-(4-phthalimidobutyl)piperazine (NAN-190) is a known 5-HT1A antagonist used in research to probe the mechanism of action of new anxiolytic-like molecules. nih.gov

Depression: The antidepressant potential of 2-methoxyphenylpiperazine derivatives is well-documented. A series of N-(2-methoxyphenyl)piperazine derivatives were synthesized and found to have high affinity for serotonergic receptors, particularly 5-HT1A and 5-HT7. nih.govresearchgate.net The most promising compound from this series, 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride , showed potent antidepressant-like activity in the tail suspension test in mice, with an effect stronger than the established antidepressant imipramine. nih.govresearchgate.net Another study identified 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride as a partial 5-HT1A receptor agonist and a 5-HT2A receptor antagonist, with its antidepressant-like activity being crucially dependent on 5-HT1A receptor activation. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride | 5-HT1A | <1 nM | nih.govresearchgate.net |

| 5-HT7 | 34 nM | nih.govresearchgate.net |

Psychosis: The clinical properties of atypical antipsychotics often stem from their interaction with dopamine D2 and serotonin 5-HT1A/5-HT2A receptors. nih.gov As part of a research program into new antipsychotics, various derivatives of 1-cinnamyl-4-(2-methoxyphenyl)piperazines were synthesized and evaluated. These compounds displayed high affinity for the D2 receptor and low to moderate affinity for 5-HT1A and 5-HT2A receptors, profiling them as potential antipsychotic agents. nih.gov The interaction of these arylpiperazine derivatives with dopamine receptors is a cornerstone of their potential utility in treating psychosis. eurekaselect.comresearchgate.net

Anticonvulsant Potential

The therapeutic exploration of this compound derivatives extends to their potential as anticonvulsant agents. A study evaluating a series of 1,4-piperazine derivatives for anticonvulsant activity identified 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine as a compound with notable efficacy. nih.govresearchgate.net This derivative was assessed in several standard preclinical models, including the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMet) seizure threshold assays. nih.gov It demonstrated particularly good activity in the six-hertz (6-Hz) seizure test, a model used to identify agents that may be effective against treatment-resistant epilepsy. nih.govresearchgate.net At a dose of 100 mg/kg, the compound provided 100% protection against seizures in this model. nih.govresearchgate.net

| Compound | Test Model | Dose | Protective Effect | Reference |

|---|---|---|---|---|

| 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine | 6-Hz Seizure Test | 100 mg/kg | 100% | nih.govresearchgate.net |

Antimicrobial Activities

The piperazine scaffold is recognized for its presence in molecules with antimicrobial properties. nih.gov Various studies have synthesized and screened substituted piperazine derivatives for antibacterial and antifungal activity. nih.govresearchgate.net These compounds have been tested against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. nih.govresearchgate.net Antifungal activity has also been assessed against species like Candida albicans and Aspergillus niger. researchgate.net While many synthesized piperazine compounds have shown significant activity against bacterial strains, the activity against fungi has been noted as less potent in some studies. nih.gov Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays have been used to quantify the potent antibacterial effects of certain novel piperazine derivatives. ijcmas.comijcmas.com

Anticancer Research

The versatile structure of the piperazine ring has also made it an attractive scaffold for the development of novel anticancer agents. researchgate.net Derivatives have been investigated for their antiproliferative activity against various human cancer cell lines.

In one study, a series of combretastatin (B1194345) A-4 analogues were synthesized, incorporating a piperazine moiety. rsc.org A related compound, (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl) propenone , demonstrated potent antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 value of 190 nM. rsc.org Other research involved modifying alepterolic acid with arylformyl piperazinyl moieties. nih.gov Several of these derivatives were effective against HepG2 (hepatoma) and MDA-MB-231 (triple-negative breast cancer) cell lines. nih.gov

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl) propenone | MCF-7 (Breast Cancer) | 190 nM | rsc.org |

| Alepterolic acid-piperazine derivative (Compound 3n) | MDA-MB-231 (Breast Cancer) | 5.55 µM | nih.gov |

Analgesic Properties

There is a strong mechanistic link between the T-type calcium channel blocking action of piperazine derivatives and their potential as analgesics. nih.gov These channels are important targets for pain management as they are involved in peripheral pain signaling. nih.gov

The potent T-type calcium channel blocker, 3-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4-(2-methoxyphenyl)-1,2,5-oxadiazole 2-oxide (Compound 10e), was tested in rodent models of inflammatory pain. nih.gov Intrathecal delivery of this compound resulted in significant relief from pain induced by both formalin and complete Freund's adjuvant. nih.gov This analgesic effect was confirmed to be mediated through its target, as the pain relief was eliminated in genetic knockout models lacking the Cav3.2 channel. nih.gov This demonstrates the in vivo efficacy of this class of compounds in pain conditions and underscores their potential for development as novel analgesics. nih.govnih.gov

Compound Names

| Compound Name |

|---|

| This compound |

| 3-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4-(2-methoxyphenyl)-1,2,5-oxadiazole 2-oxide |

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride |

| 1-(2-Methoxyphenyl)-4-(4-phthalimidobutyl)piperazine (NAN-190) |

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride |

| 1-cinnamyl-4-(2-methoxyphenyl)piperazine |

| 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine |

| (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl) propenone |

| Alepterolic acid |

| Imipramine |

Anti-inflammatory and Antiviral Investigations

The arylpiperazine scaffold has been explored for a range of therapeutic applications, including anti-inflammatory and antiviral activities. Derivatives of N-phenyl piperazine have been synthesized and evaluated for anti-inflammatory potential, with some showing promise in preclinical models. Similarly, the piperazine nucleus is a component of various compounds investigated for antiviral efficacy against a range of viruses.

Despite the broad interest in the pharmacological activities of arylpiperazines, there is no specific research in the accessible scientific literature that details anti-inflammatory or antiviral investigations into this compound. Studies on related structures, such as chalcones containing a p-methoxyphenyl group, have demonstrated anti-inflammatory effects but are structurally distinct from the piperazine compound . Consequently, the potential of this compound as an anti-inflammatory or antiviral agent remains uninvestigated.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For arylpiperazines, SAR studies have been pivotal, though they have predominantly focused on the 1-arylpiperazine isomer class, particularly in the context of central nervous system (CNS) receptor modulation. Research on the 2-arylpiperazine scaffold, including this compound, is exceptionally limited in the public domain. The following subsections discuss general SAR principles for related compounds, noting the absence of specific data for the target molecule.

Influence of Substituents on Receptor Affinity and Selectivity

For the more common 1-arylpiperazine series, the nature and position of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity. The methoxy (B1213986) (–OCH₃) group, for example, has been extensively studied. Its position (ortho, meta, or para) significantly influences binding to serotonergic (5-HT) and dopaminergic (D₂) receptors. An ortho-methoxy group, as seen in 1-(2-methoxyphenyl)piperazine (B120316), is a common feature in ligands with high affinity for the 5-HT₁A receptor.

No SAR studies specifically detailing the influence of the para-methoxy substituent in the context of a 2-phenylpiperazine (B1584378) ring are available. The stereochemistry of the chiral center at the C2 position of the piperazine ring would introduce additional complexity to receptor interactions, a factor that has not been explored for this specific compound in the literature.

Impact of Spacer Length and Aryl Moiety Modifications

In many bioactive arylpiperazine derivatives, the piperazine ring is connected via a flexible alkyl chain (a spacer) to another molecular fragment. SAR studies on these molecules have consistently shown that the length of this spacer is crucial for optimal receptor interaction. For instance, in many series of 1-arylpiperazine ligands targeting 5-HT₁A receptors, a propyl or butyl chain is often found to be optimal for high affinity.

As this compound is a parent compound without such a spacer, this specific area of SAR is not directly applicable. Studies on potential derivatives of this compound that incorporate linkers and other moieties have not been reported.

Electronic, Steric, and Lipophilic Descriptors

Quantitative Structure-Activity Relationship (QSAR) models rely on molecular descriptors—such as electronic properties (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and lipophilicity (log P)—to build mathematical models that predict biological activity. For series of 1-arylpiperazines, QSAR studies have highlighted the importance of these descriptors in governing receptor affinity and functional activity. For example, the lipophilicity and electronic character of the aromatic substituent can dictate blood-brain barrier penetration and receptor binding.

There are no published QSAR models for this compound or its derivatives. The development of such models would require a series of related compounds with corresponding biological activity data, which is currently not available.

Pharmacophore Mapping and Biophore Identification

A pharmacophore is an abstract description of molecular features essential for a specific biological activity. For 1-arylpiperazine antagonists of receptors like the α₁ₐ-adrenoceptor, pharmacophore models typically include features such as a positive ionizable nitrogen center (from the piperazine ring), hydrophobic regions (the aryl group), and hydrogen bond acceptors/donors. These models serve as valuable tools for designing new ligands and for virtual screening of compound libraries.

No specific pharmacophore models have been developed for ligands based on the this compound scaffold. The unique three-dimensional arrangement of features resulting from the 2-substitution pattern would likely lead to a distinct pharmacophore compared to the well-studied 1-arylpiperazines, but this has not been explored.

Computational Chemistry and Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For arylpiperazine derivatives, these models help to identify key molecular descriptors that influence receptor affinity and selectivity. nih.gov

| 2D-QSAR Descriptor Type | Example | Relevance to Arylpiperazine Activity |

| Topological | Connectivity Indices | Describes molecular branching and shape. |

| Electronic | Partial Charges | Influences electrostatic interactions with receptor sites. |

| Physicochemical | LogP (Lipophilicity) | Critical for blood-brain barrier penetration and hydrophobic interactions. |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule. |

Three-dimensional (3D)-QSAR methods provide a more detailed understanding by considering the 3D conformation of molecules and their interaction fields. drugdesign.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. slideshare.netslideshare.net

For arylpiperazine derivatives, 3D-QSAR models have highlighted the importance of steric and electrostatic fields for receptor binding. researchgate.netnih.gov CoMFA contour maps, for example, can indicate regions where bulky substituents on the phenyl ring are favorable (or unfavorable) for activity. slideshare.net Similarly, CoMSIA maps can reveal the significance of hydrophobic and hydrogen-bond donor/acceptor properties. nih.gov These studies consistently show that the electronic properties of the aryl moiety, such as the electron-donating methoxy (B1213986) group in 2-(4-Methoxyphenyl)piperazine, play a vital role in modulating receptor affinity through favorable electrostatic and edge-to-face interactions. nih.govcancer.gov

Molecular Docking Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the specific interactions that stabilize the complex. For this compound derivatives, docking studies have been instrumental in rationalizing their affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. mdpi.com

Docking studies reveal that the arylpiperazine scaffold engages in a conserved set of interactions within the binding pockets of aminergic GPCRs. nih.gov A key interaction is the formation of a salt bridge or a charge-assisted hydrogen bond between the protonated nitrogen atom (N1) of the piperazine (B1678402) ring and a highly conserved aspartate residue in transmembrane helix 3 (TM3), such as Asp116 in the 5-HT1A receptor or Asp86 in the D2 receptor. nih.govresearchgate.net

The methoxyphenyl group is crucial for establishing additional stabilizing forces. The methoxy group itself can act as a hydrogen bond acceptor, potentially interacting with residues like tryptophan. nih.gov Furthermore, the phenyl ring often engages in favorable edge-to-face or π-π stacking interactions with aromatic residues in the binding site, such as phenylalanine, tryptophan, and tyrosine. nih.govbg.ac.rs

The binding site for arylpiperazines within GPCRs is typically a deep, hydrophobic pocket formed by several transmembrane helices (TMs), including TM3, TM5, TM6, and TM7. nih.govacs.org Molecular docking simulations have characterized the key amino acid residues that form this pocket and interact with ligands containing the this compound core.

| Receptor | Key Interacting Residues | Type of Interaction |

| Dopamine D2 Receptor | Asp86 (TM3), Phe178 (TM6), Trp182 (TM6), Tyr216 (TM7) | Salt bridge, Edge-to-face aromatic stacking, Hydrogen bond |

| Serotonin 5-HT1A Receptor | Asp116 (TM3), Ser199 (TM5), Phe362 (TM6), Trp358 (TM6) | Salt bridge, Hydrogen bond, Hydrophobic interaction |

| Serotonin 5-HT2A Receptor | Asp155 (TM3), Ser242 (TM5), Phe339 (TM6), Trp336 (TM6) | Salt bridge, Hydrogen bond, Aromatic stacking |

Note: Specific residue numbers may vary based on the receptor subtype and modeling study.

These studies indicate that while the interaction with the conserved aspartate is a primary anchor, the specific contacts made by the methoxyphenyl group within the hydrophobic subpockets often determine the ligand's subtype selectivity. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and conformational changes over time. nih.gov By simulating the movements of atoms in the complex, MD can validate docking poses and offer deeper insights into the binding mechanism. researchgate.net

For arylpiperazine derivatives, MD simulations have been used to confirm the stability of key interactions predicted by docking, such as the salt bridge with the conserved aspartate residue. nih.govcancer.gov These simulations can track the flexibility of the ligand within the binding pocket and identify how water molecules might mediate interactions. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is often calculated to ensure the stability of the complex. nih.gov The insights from MD simulations are crucial for refining pharmacophore models and improving the accuracy of structure-based drug design efforts targeting receptors that bind this compound. cancer.gov

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For derivatives of (4-Methoxyphenyl)piperazine, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been utilized to determine optimized geometries, vibrational frequencies, and various electronic properties. researchgate.net Such studies provide a foundational understanding of the molecule's characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For the related isomer, N-(4-methoxyphenyl)piperazine, DFT calculations have determined the energies of these frontier orbitals. researchgate.net These values are instrumental in predicting the regions of the molecule most likely to be involved in chemical reactions. The HOMO is typically localized over the electron-rich methoxyphenyl and piperazine nitrogen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO distribution highlights the areas susceptible to nucleophilic attack.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.45 |

| LUMO | 0.41 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 5.86 |

Data derived from studies on the N-(4-methoxyphenyl)piperazine isomer. researchgate.net

Local Electronic Temperature of Atoms in Molecules (LT-AIMs)

The Local Electronic Temperature of Atoms in Molecules (LT-AIMs) framework is a novel approach to characterize chemical reactivity. This method allows for the identification of the most reactive sites within a molecule. tandfonline.com By calculating the local electronic temperature for each atom, it is possible to pinpoint specific atomic centers that are predisposed to react. This theoretical framework has been successfully applied to phosphorylated derivatives of piperazine, providing a detailed description of their reactivity profiles. tandfonline.com

Electronic Chemical Potential and Chemical Hardness

Global reactivity descriptors, such as electronic chemical potential (μ) and chemical hardness (η), can be derived from HOMO and LUMO energies.

Electronic Chemical Potential (μ) represents the tendency of electrons to escape from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2.

These parameters provide a quantitative measure of the molecule's stability and reactivity. A molecule with high hardness is generally less reactive.

Electrophilicity Index

The electrophilicity index (ω), proposed by Parr, is a measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated using the chemical potential and hardness: ω = μ² / (2η). This index helps in quantifying the global electrophilic nature of a molecule. chemrxiv.org

| Descriptor | Value (eV) |

|---|---|

| Electronic Chemical Potential (μ) | -2.52 |

| Chemical Hardness (η) | 2.93 |

| Electrophilicity Index (ω) | 1.09 |

Values calculated based on FMO energies from studies on the N-(4-methoxyphenyl)piperazine isomer. researchgate.net

Homology Modeling

Homology modeling, also known as comparative modeling, is a computational technique used to construct an atomic-resolution model of a "target" protein based on its amino acid sequence and the experimentally determined three-dimensional structure of a related homologous protein. youtube.com This method is predicated on the principle that if two proteins share a high degree of sequence similarity, they are likely to have similar three-dimensional structures. youtube.com

This technique is exclusively applied to macromolecules like proteins and is not applicable to the structural determination of small molecules such as this compound. However, in the broader context of drug discovery, homology modeling is an invaluable tool. It is often used to build models of protein targets (e.g., receptors, enzymes) for which no experimental structure exists. Subsequently, small molecules like this compound can be docked into the modeled protein structure to study potential binding modes, interactions, and to predict biological activity. nih.govmdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

For molecules containing methoxyphenyl and piperazine moieties, Hirshfeld analyses typically reveal the importance of several types of interactions:

H···H contacts are generally the most abundant, reflecting the hydrogen-rich nature of the molecule's exterior. nih.govresearchgate.net

C···H/H···C interactions are also significant, often indicating C—H···π interactions which play a crucial role in stabilizing the crystal structure. nih.govnih.govresearchgate.net

O···H/H···O contacts correspond to hydrogen bonds, which are strong, directional interactions that significantly influence molecular packing. nih.govresearchgate.netnih.gov

The bright red spots on a dnorm surface highlight close intermolecular contacts, such as strong N—H···O or C—H···O hydrogen bonds, which are critical for the formation of chains, sheets, or more complex three-dimensional networks in the crystal. nih.govnih.gov

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 36.1 - 50.4 |

| C···H/H···C | 31.3 - 37.9 |

| O···H/H···O | 5.1 - 19.5 |

| N···H/H···N | ~12.1 |

Data range compiled from Hirshfeld analyses of various molecules containing methoxyphenyl and/or piperazine-like structures. nih.govnih.govresearchgate.net

Prediction of Biological Activity and ADMET Profiling

In modern drug discovery and development, computational chemistry and molecular modeling serve as indispensable tools for the early assessment of new chemical entities. These in silico methods allow for the prediction of a compound's potential biological effects and its pharmacokinetic profile, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). This approach significantly reduces the time and resources required for laboratory screening by prioritizing compounds with desirable characteristics. For this compound and its derivatives, computational studies are employed to forecast their interactions with biological targets and to evaluate their drug-likeness.

Prediction of Biological Activity

The biological activity of this compound derivatives is frequently investigated using molecular docking and quantitative structure-activity relationship (QSAR) models. Molecular docking simulations predict the preferred orientation of a molecule when bound to a specific protein target. This helps in understanding the potential mechanism of action and binding affinity.

Studies on related methoxyphenylpiperazine derivatives have shown that this scaffold is a versatile pharmacophore that can interact with various receptors in the central nervous system. For instance, computational analyses of derivatives have revealed potential interactions with serotonin receptors, such as 5-HT1A. researchgate.net Molecular modeling of these compounds helps identify key structural features responsible for their affinity and activity, guiding the synthesis of more potent and selective molecules. researchgate.net Similarly, in silico studies on other piperazine-containing molecules have successfully predicted their inhibitory activity against enzymes like monoamine oxidase (MAO), which are significant targets for neurological disorders. mdpi.comnih.gov These computational approaches are crucial for designing new derivatives with potentially enhanced biological activity. pharmacophorejournal.commdpi-res.comucsf.edu

ADMET Profiling

The ADMET profile of a potential drug candidate is a critical determinant of its clinical success. Computational tools can predict these properties based on the molecular structure of the compound, allowing for early identification of potential liabilities. nih.govresearchgate.net For this compound, various molecular descriptors and physicochemical properties are calculated to estimate its pharmacokinetic behavior.

A key component of this profiling is the assessment of "drug-likeness," often evaluated using frameworks like Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 Da, a logP value over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Computational analyses of piperazine derivatives often show favorable drug-like properties. pharmacophorejournal.com

The predicted ADMET properties for this compound are summarized in the tables below. These predictions are generated using established computational models and software platforms that analyze the molecule's structural features. nih.govresearchgate.net

Table 1: Predicted Physicochemical Properties and Drug-Likeness for this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 192.26 g/mol | Compliant (< 500) |

| LogP (Octanol/Water Partition) | 1.5 - 2.0 | Compliant (< 5) |

| Hydrogen Bond Donors | 1 | Compliant (< 5) |

| Hydrogen Bond Acceptors | 3 | Compliant (< 10) |

| Molar Refractivity | 57.0 - 58.0 cm³ | N/A |

Table 2: Predicted ADME Parameters for this compound

| Parameter | Predicted Outcome | Description |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Percentage of compound absorbed through the human intestine. |

| Caco-2 Permeability | Moderate to High | Indicates potential for absorption across the intestinal epithelial barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Yes | Predicts the ability of the compound to cross the BBB and enter the CNS. |

| Plasma Protein Binding (PPB) | Moderate | Estimates the extent to which the compound will bind to proteins in the blood plasma. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Predicts whether the compound inhibits a key drug-metabolizing enzyme. |

Table 3: Predicted Toxicity Risks for this compound

| Toxicity Endpoint | Predicted Risk | Description |

|---|---|---|

| AMES Mutagenicity | Non-mutagen | Predicts the potential of the compound to cause DNA mutations. |

| hERG Inhibition | Low to Moderate Risk | Assesses the potential for cardiotoxicity by blocking the hERG potassium channel. |

| Hepatotoxicity | Low Risk | Predicts the potential for the compound to cause drug-induced liver injury. |

Disclaimer: The data presented in these tables are generated from computational models and are intended for predictive, illustrative purposes only. They have not been confirmed by experimental testing.

Advanced Characterization and Analytical Methodologies

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound and for deducing its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. For 2-(4-Methoxyphenyl)piperazine, HRMS can confirm its molecular formula by matching the experimentally measured mass with the theoretically calculated exact mass.

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O |

| Calculated Exact Mass [M+H]⁺ | 193.13354 |

LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is highly sensitive and selective, making it ideal for identifying and quantifying compounds in complex mixtures. In MS/MS analysis, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented. The resulting product ions provide valuable structural information. The fragmentation of phenylpiperazines typically involves cleavages within the piperazine (B1678402) ring. nih.gov

A common fragmentation pathway involves the loss of a C₂H₄N fragment from the piperazine ring. nih.gov Another characteristic ion observed corresponds to the piperazine ring itself. nih.gov

Table 5: Expected LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Description |

|---|---|---|

| 193.13 | ~151.08 | Loss of C₂H₄N from the piperazine ring |

| 193.13 | ~134.08 | Cleavage yielding the methoxyphenyl fragment |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of piperazine derivatives due to its high separation efficiency and specific detection capabilities. unodc.org In the analysis of 1-(4-Methoxyphenyl)piperazine (B173029), GC-MS provides highly specific spectral data that can distinguish it within a complex mixture. unodc.org The electron ionization (EI) mass spectrum of MeOPP is characterized by specific mass-to-charge (m/z) ratios that facilitate its identification. A systematic toxicological analysis procedure utilizing full-scan GC-MS after sample preparation (including acid hydrolysis, liquid-liquid extraction, and acetylation) has been successfully used to detect MeOPP and its metabolites in urine samples. researchgate.net

Characteristic mass spectral ions for 1-(4-Methoxyphenyl)piperazine allow for its confident identification in seized materials and biological samples. researchgate.net

Table 1: Characteristic GC-MS Ions for 1-(4-Methoxyphenyl)piperazine

| Ion Type | m/z Value |

|---|---|

| Fragment Ion | 192 |

| Fragment Ion | 150 |

| Fragment Ion | 135 |

| Fragment Ion | 120 |

Data sourced from qualitative analysis of piperazine derivatives. researchgate.net

Electrospray Mass Spectrometry (HPLC-ESI-MS)

High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) is another powerful tool for the analysis of piperazine compounds. This technique is particularly useful for compounds that may not be suitable for GC-MS without derivatization. A rapid LC-MS method has been developed for the detection of various piperazine derivatives, allowing for separation and identification in a short run time. semanticscholar.org The use of stable isotopically labeled internal standards in such methods provides the highest level of confidence in the results. semanticscholar.org While specific MS/MS fragmentation data for 1-(4-Methoxyphenyl)piperazine is not detailed in the provided context, the analysis of related piperazine analogs by liquid chromatography-electrospray ionization-quadrupole time-of-flight-tandem mass spectrometry (LC-ESI-QTOF-MS/MS) reveals common fragmentation pathways, such as the cleavage within the piperazine ring. nih.gov

Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) is widely used for the quantitative analysis of 1-(4-Methoxyphenyl)piperazine. A method utilizing HPLC with diode-array detection (HPLC-DAD) has been validated for the determination of MeOPP and other piperazine-type stimulants in human urine. nih.gov This method demonstrated good linearity, precision, and accuracy, with a lower limit of quantitation (LLOQ) suitable for bioanalytical applications. nih.gov Optimization of HPLC conditions can allow for the separation of multiple piperazine analytes in less than four minutes. researchgate.net Reverse-phase (RP) HPLC methods are common, often employing octadecyl (C18) columns with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. ptfarm.plnih.govresearchgate.net